molecular formula C5H8N2S3 B14342875 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole CAS No. 99419-01-9

2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B14342875
CAS No.: 99419-01-9
M. Wt: 192.3 g/mol
InChI Key: QCQMPTDWOWMRCS-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethylsulfanyl and methylsulfanyl groups attached to the thiadiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylthiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalyst/Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced thiadiazoles

    Substitution: Various substituted thiadiazoles

Scientific Research Applications

2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of sulfanyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
  • 2-(Ethylsulfanyl)-5-(ethylsulfanyl)-1,3,4-thiadiazole
  • 2-(Methylsulfanyl)-5-(ethylsulfanyl)-1,3,4-thiadiazole

Uniqueness

2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to the specific combination of ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different properties and applications compared to other similar compounds.

Properties

CAS No.

99419-01-9

Molecular Formula

C5H8N2S3

Molecular Weight

192.3 g/mol

IUPAC Name

2-ethylsulfanyl-5-methylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C5H8N2S3/c1-3-9-5-7-6-4(8-2)10-5/h3H2,1-2H3

InChI Key

QCQMPTDWOWMRCS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)SC

Origin of Product

United States

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